molecular formula C11H13N3O2 B3098551 3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1338226-20-2

3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B3098551
CAS RN: 1338226-20-2
M. Wt: 219.24 g/mol
InChI Key: XQKOUEBIJOSTKI-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The benzyloxy and methyl groups attached to the triazole ring suggest that it could have unique properties compared to other triazole derivatives.


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazole derivatives are often synthesized using the Huisgen cycloaddition, a type of click chemistry . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Xu et al. (2006) involved the synthesis of a related compound, demonstrating the crystal structure and supramolecular interactions which stabilize the crystal structure through weak hydrogen bonds and C–H⋯π interactions (Xu et al., 2006).

Antioxidant Activity and Physicochemical Properties

  • Yüksek et al. (2015) synthesized novel derivatives and analyzed their antioxidant activities, demonstrating the compounds' potential in scavenging free radicals and metal chelating activities. The study also delved into their physicochemical properties through potentiometric titration in various solvents (H. Yüksek et al., 2015).

Spectroscopic Investigation and Quantum Chemical Calculations

  • Gökce et al. (2014) verified the synthesis, spectroscopic investigations, and antioxidant activity of a similar molecule, employing DFT/B3LYP method for quantum chemical computations, which included molecular structure, vibrational frequencies, and electronic absorption studies (H. Gökce et al., 2014).

Catalytic Applications in Organic Synthesis

  • Research by Saleem et al. (2013) explored the catalytic oxidation and transfer hydrogenation aspects of half-sandwich Ruthenium(II) complexes with triazole-based ligands, highlighting the structural disposition around Ru and efficiency in catalytic processes (Fariha Saleem et al., 2013).

Mechanism of Action

Mode of Action

It is known that triazole compounds often act by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of sterols . This inhibition disrupts the cell membrane structure and function in fungi, leading to their death

Biochemical Pathways

The compound may affect the sterol biosynthesis pathway due to its potential inhibitory effect on lanosterol 14α-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, a key component of fungal cell membranes . Disruption of this pathway can lead to altered cell membrane permeability and function, ultimately causing cell death .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys . The bioavailability of this compound would depend on factors such as its formulation, route of administration, and individual patient characteristics.

Result of Action

The potential inhibition of lanosterol 14α-demethylase by this compound could lead to the disruption of fungal cell membrane structure and function, resulting in cell death . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its target. The presence of other substances might lead to drug-drug interactions, potentially affecting the compound’s efficacy .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Triazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, so this could be a potential area of interest .

properties

IUPAC Name

4-methyl-3-(phenylmethoxymethyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14-10(12-13-11(14)15)8-16-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKOUEBIJOSTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Benzyloxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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